
4-cyano-N,N-dimethylpiperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyano-N,N-dimethylpiperidine-1-carboxamide is a chemical compound with the molecular formula C9H15N3O and a molecular weight of 181.23 g/mol It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N,N-dimethylpiperidine-1-carboxamide can be achieved through several methods. One common approach involves the reaction of N,N-dimethylpiperidine with cyanoacetic acid in the presence of a dehydrating agent such as dicyclohexyl carbodiimide (DCC) and a catalyst like 4-N,N-dimethylaminopyridine (DMAP) . The reaction typically occurs in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N,N-dimethylpiperidine-1-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the cyano group or the dimethylamino group is replaced by other functional groups.
Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds, which are of interest in medicinal chemistry.
Condensation Reactions: The compound can react with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Dicyclohexyl carbodiimide (DCC): Used as a dehydrating agent in the synthesis of the compound.
4-N,N-dimethylaminopyridine (DMAP): Acts as a catalyst in the reaction.
Dimethylformamide (DMF): Common solvent used in the reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, which can be further functionalized for specific applications in drug development and materials science .
Scientific Research Applications
4-cyano-N,N-dimethylpiperidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential as a pharmacophore in drug discovery, particularly in the development of central nervous system (CNS) agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-cyano-N,N-dimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit enzymes involved in neurotransmitter synthesis or degradation, thereby influencing CNS activity .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylpiperidine-4-carboxamide: A related compound with similar structural features but lacking the cyano group.
4-cyano-4-[(2-hydroxyethyl)amino]-N,N-dimethylpiperidine-1-carboxamide: Another derivative with additional functional groups that may confer different biological activities.
Uniqueness
4-cyano-N,N-dimethylpiperidine-1-carboxamide is unique due to the presence of both the cyano and dimethylamino groups, which can influence its reactivity and biological activity. The cyano group can participate in various chemical reactions, while the dimethylamino group can enhance its solubility and interaction with biological targets.
Properties
Molecular Formula |
C9H15N3O |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
4-cyano-N,N-dimethylpiperidine-1-carboxamide |
InChI |
InChI=1S/C9H15N3O/c1-11(2)9(13)12-5-3-8(7-10)4-6-12/h8H,3-6H2,1-2H3 |
InChI Key |
FTCWAJARVFMTIR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[3-(3-Chloropropoxy)phenyl]methyl}piperidine](/img/structure/B14084451.png)
![N,N'-bis[(Z)-(3,4-dimethoxyphenyl)methylideneamino]oxamide](/img/structure/B14084453.png)
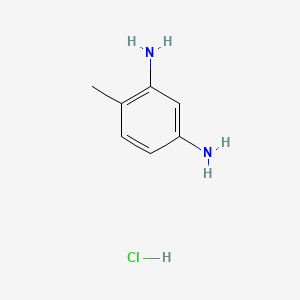
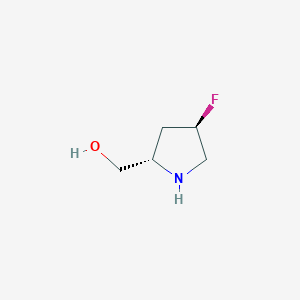
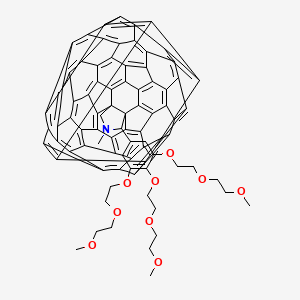
![[3,3'-Bipyridin]-4-ylmethanol](/img/structure/B14084486.png)
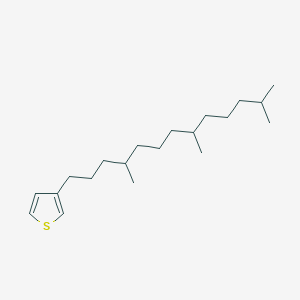
![N-[(3-bromo-5-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14084500.png)
![1,3,6,7-tetramethyl-8-[3-(phenylamino)propyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14084509.png)
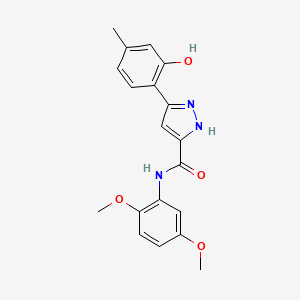
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,2R,5S,8R,12R,16R,17S,18S)-16-hydroxy-1,2,17-trimethyl-14-oxo-8,18-bis(prop-1-en-2-yl)-13-oxapentacyclo[10.8.1.02,10.05,9.017,21]henicosane-5-carboxylate](/img/structure/B14084520.png)
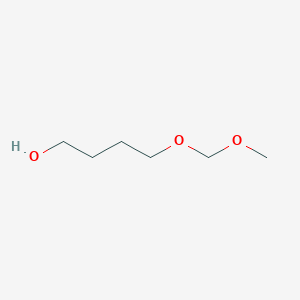
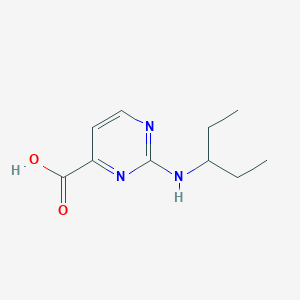
![Naphthalen-2-yl bicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B14084533.png)
